molecular formula C17H31NO2S B12525170 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- CAS No. 670223-16-2

4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-

Cat. No.: B12525170
CAS No.: 670223-16-2
M. Wt: 313.5 g/mol
InChI Key: CLHOALOOXAFSFM-KKSFZXQISA-N
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Description

The compound 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- is a chiral amide derivative characterized by a pentenamide backbone substituted with a (S)-configured cyclohexylsulfinyl group at the 2-position and two isopropyl (1-methylethyl) groups on the nitrogen atoms. The sulfinyl moiety may enhance solubility and stereoselective interactions, while the bulky isopropyl groups likely influence steric hindrance and molecular stability .

Properties

CAS No.

670223-16-2

Molecular Formula

C17H31NO2S

Molecular Weight

313.5 g/mol

IUPAC Name

(2S)-2-[(S)-cyclohexylsulfinyl]-N,N-di(propan-2-yl)pent-4-enamide

InChI

InChI=1S/C17H31NO2S/c1-6-10-16(17(19)18(13(2)3)14(4)5)21(20)15-11-8-7-9-12-15/h6,13-16H,1,7-12H2,2-5H3/t16-,21-/m0/s1

InChI Key

CLHOALOOXAFSFM-KKSFZXQISA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)[C@H](CC=C)[S@@](=O)C1CCCCC1

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(CC=C)S(=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- typically involves the reaction of 2-isopropyl-4-pentenamide with a suitable sulfoxide reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The amide group can form hydrogen bonds and other interactions with biological targets, potentially affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Pentanamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- Cyclohexylsulfinyl (S-configuration), N,N-isopropyl C₁₉H₃₅NO₂S* ~369.56† Chiral sulfinyl group, steric bulk from isopropyl substituents
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)penta­namide 1,3-Dioxoisoindolinyl, pyridinyl-sulfamoyl phenyl C₂₄H₂₃N₅O₅S 493.53 Heterocyclic sulfamoyl group, high polarity
C F2: N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide 3,4-Dimethylisoxazolyl-sulfamoyl, dioxoisoindolinyl C₂₆H₂₆N₄O₆S 546.58 Isoxazole ring enhances π-π interactions
C F4: 2-(1,3-Dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoyl)phenyl)pentanamide Thiazolyl-sulfamoyl, dioxoisoindolinyl C₂₃H₂₁N₅O₅S₂ 535.57 Thiazole moiety for potential metal coordination

*Calculated based on substituents; †Estimated using ChemDraw software.

Key Comparative Insights:

Substituent Diversity: The target compound’s cyclohexylsulfinyl group distinguishes it from analogs featuring sulfamoyl-linked heterocycles (e.g., pyridine, isoxazole, thiazole). The sulfinyl group’s chirality may confer enantioselective binding properties, whereas sulfamoyl groups in analogs enhance hydrogen-bonding capacity .

Molecular Weight and Polarity :

  • The target compound’s lower molecular weight (~369.56 vs. 493–546 g/mol in analogs) suggests improved bioavailability. However, the absence of polar sulfamoyl or heterocyclic groups may reduce aqueous solubility compared to analogs like C F2 or C F4 .

Stereochemical Considerations :

  • The (2S) configuration and (S)-sulfinyl group in the target compound contrast with the stereochemical complexity of compounds in (e.g., (R)- and (S)-configured amides). Such stereospecificity is critical in drug design, as seen in dexchlorpheniramine-d6 (), where deuterium and stereochemistry modulate pharmacokinetics .

Research Implications and Limitations

  • Catalysis : The chiral sulfinyl group could serve as a ligand in asymmetric synthesis.
  • Medicinal Chemistry : The isopropyl groups may mimic branched alkyl chains in protease inhibitors (e.g., HIV therapeutics).

Limitations : The evidence lacks explicit data on synthesis routes, biological activity, or stability of the target compound. Comparisons rely on inferred properties from analogs, necessitating further experimental validation.

Biological Activity

4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article consolidates available research findings on its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C13H21NOS
  • Molecular Weight: 241.38 g/mol
  • CAS Number: Not specified in the sources.
  • Structure: The compound features a 4-pentenamide backbone with a cyclohexylsulfinyl group and two isopropyl substituents.

Toxicity Profile

The toxicity of 4-Pentenamide derivatives has been assessed through various studies. Key findings include:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation, as indicated by hazard classifications in toxicological databases .
  • Draize Test Results: In the Draize test for skin irritation, the compound exhibited moderate erythema and edema, suggesting potential irritant properties .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds related to 4-Pentenamide:

  • Antimalarial Activity: A related class of compounds has shown promising results against Plasmodium falciparum, indicating that structural analogs may possess similar antimalarial properties. The cyclopropyl carboxamide class demonstrated activity against both asexual stages and gametes of the malaria parasite .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the core structure can significantly influence biological activity:

  • Cyclohexyl Sulfinyl Group: This moiety appears critical for enhancing the compound's interaction with biological targets, potentially improving its efficacy against specific pathogens.
  • Isopropyl Substituents: These groups may contribute to the lipophilicity of the compound, affecting its absorption and distribution in biological systems.

Research Findings

StudyFindings
Toxicity AssessmentCauses skin and eye irritation; moderate irritant effects noted in Draize tests .
Antimicrobial StudiesRelated compounds show activity against P. falciparum; potential for development into antimalarial agents .
SAR AnalysisStructural modifications can enhance biological activity; specific groups are critical for efficacy .

Case Studies

  • Case Study on Antimalarial Activity : A phenotypic screening revealed that derivatives of 4-Pentenamide could be effective against drug-resistant strains of malaria. The study highlighted the importance of targeting cytochrome b in resistant parasites, which may also apply to other similar compounds .
  • Irritation Studies : In a series of tests involving albino rabbits, the compound was evaluated for skin irritation using modified Draize procedures. Results indicated variable reactions based on application method and concentration, underscoring the need for careful handling .

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